molecular formula C22H17N3O3S B15025830 1-[4-(Propan-2-yl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Propan-2-yl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15025830
M. Wt: 403.5 g/mol
InChI Key: NLIURDXSTUQKIW-UHFFFAOYSA-N
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Description

1-[4-(PROPAN-2-YL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(PROPAN-2-YL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiadiazole and isopropylphenyl groups. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(PROPAN-2-YL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

1-[4-(PROPAN-2-YL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its potential use in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-(PROPAN-2-YL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[4-(PROPAN-2-YL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17N3O3S/c1-12(2)13-7-9-14(10-8-13)18-17-19(26)15-5-3-4-6-16(15)28-20(17)21(27)25(18)22-24-23-11-29-22/h3-12,18H,1-2H3

InChI Key

NLIURDXSTUQKIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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